REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.OS(O)(=O)=O.[CH3:20][CH2:21]O>>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([CH2:11][C:12]([O:14][CH2:20][CH3:21])=[O:13])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)CC(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
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DISSOLUTION
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Details
|
the resultant material was dissolved in aqueous NaOH (1M)
|
Type
|
EXTRACTION
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Details
|
After extraction with ether (2×75 mL)
|
Type
|
WASH
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Details
|
washing of the combined organic phase with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporating
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |